molecular formula C9H17NO3 B2970193 (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate CAS No. 89985-86-4

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Cat. No.: B2970193
CAS No.: 89985-86-4
M. Wt: 187.239
InChI Key: HYVYNSIWYIWTCK-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl substituent, and a vinyl moiety. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging the Boc group’s stability under basic and nucleophilic conditions . Its stereochemistry at the hydroxyl-bearing carbon (R-configuration) and the unsaturated butenyl chain make it structurally distinct, enabling applications in asymmetric synthesis and molecular recognition studies.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVYNSIWYIWTCK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a compound of significant interest in the field of organic chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a hydroxybutenyl moiety, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with propargyl alcohol under controlled conditions. The general synthetic route is as follows:

  • Reagents :
    • Tert-butyl carbamate
    • Propargyl alcohol
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., acetonitrile)
  • Procedure :
    • Mix tert-butyl carbamate and propargyl alcohol in an organic solvent.
    • Add a base to facilitate the reaction.
    • Stir the mixture at room temperature for several hours.
    • Purify the resulting product through standard techniques such as column chromatography.

This method yields high enantiomeric excess, making it suitable for further applications in synthetic organic chemistry .

This compound exhibits notable biological activity primarily through its inhibition of acetyl-CoA carboxylase 2 (ACC2). This enzyme plays a critical role in fatty acid metabolism. The inhibition of ACC2 leads to:

  • Increased mitochondrial fatty acid oxidation.
  • Decreased intramyocellular lipid deposition.
  • Enhanced insulin sensitivity.

These effects suggest that the compound may be beneficial in treating metabolic disorders such as insulin resistance and obesity .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Metabolic Effects :
    A study demonstrated that treatment with this compound significantly improved metabolic profiles in rodent models. Measurements indicated reductions in body weight and improved glucose tolerance compared to control groups .
  • Cytotoxicity :
    The compound has been explored for its cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in human carcinoma cells, highlighting its potential as an anticancer agent .
  • Neuroprotective Properties :
    Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially through modulation of inflammatory pathways associated with neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
ACC2 InhibitionIncreased fatty acid oxidation
Insulin SensitivityEnhanced glucose tolerance
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionModulation of inflammatory pathways

Comparison with Similar Compounds

The structural and functional similarities and differences between (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate and related carbamates are critical for understanding its reactivity, stability, and applications. Below is a detailed analysis:

Structural Analogues with Varying Substituents

a. tert-Butyl (4-aminobut-2-en-1-yl)carbamate (Similarity: 0.95)

  • Key Differences: Replaces the hydroxyl group with an amino substituent at the C4 position of the butenyl chain.
  • Implications: The amino group enhances nucleophilicity, making this compound suitable for peptide coupling or as a precursor for heterocycle synthesis. However, the absence of a hydroxyl group reduces its hydrogen-bonding capacity compared to the target compound .

b. (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1)

  • Key Differences : Incorporates a biphenyl group instead of the vinyl chain, increasing aromaticity and molecular weight.
  • This structural feature is absent in the target compound, which relies on vinyl-group reactivity for cross-coupling reactions .

c. tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)

  • Key Differences : Replaces the linear butenyl chain with a cyclohexyl ring, introducing rigidity and stereochemical complexity (1R,2R configuration).
  • Implications: The cyclohexyl group may improve solubility in non-polar solvents and alter metabolic stability in biological systems. However, the lack of a vinyl group limits its utility in olefin metathesis or polymerization reactions .
Functional Group Variations

a. Hydroxyl vs. Amino Groups

  • The hydroxyl group in the target compound enables hydrogen bonding, influencing crystal packing (as per Etter’s hydrogen-bonding rules ) and solubility in polar solvents.

b. Vinyl vs. Aromatic Moieties

  • The vinyl group in the target compound allows for Diels-Alder reactions or cross-coupling (e.g., Heck reactions), whereas aromatic substituents (e.g., biphenyl or indole in CAS 847199-90-0 ) enable electrophilic substitution or fluorescence-based applications.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate be experimentally verified?

  • Methodological Answer: Chiral HPLC with columns such as Chiralpak® IA or IB is recommended. Retention times can be compared to racemic or enantiopure standards. Alternatively, 1H NMR^1 \text{H NMR} with chiral solvating agents (e.g., Eu(hfc)3_3) induces distinct splitting patterns for enantiomers. Polarimetry can also quantify optical rotation if a reference value is established .

Q. What synthetic methodologies are effective for preparing this compound?

  • Methodological Answer: The compound is typically synthesized via Boc protection of the corresponding amine. Asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) or chiral pool strategies (using enantiopure starting materials like D-serine derivatives) ensure stereochemical fidelity. Reaction progress should be monitored by TLC or 1H NMR^1 \text{H NMR}, focusing on the tert-butyl singlet (~1.4 ppm) and olefinic protons (~5.2 ppm) .

Q. How can the compound’s stability under laboratory conditions be assessed?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% RH (ICH guidelines) for 4–8 weeks. Degradation is analyzed via HPLC-UV/Vis, tracking peak area reduction. LC-MS identifies degradation products (e.g., Boc deprotection to the free amine or oxidation of the allylic alcohol). FTIR monitors carbonyl stability (Boc C=O at ~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Methodological Answer: Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Solve the structure with SHELXD (direct methods) and refine using SHELXL. Mercury software visualizes the Flack parameter to confirm absolute configuration. Hydrogen-bonding networks (e.g., O–H···O=C interactions) can be analyzed for packing effects .

Q. What computational approaches predict the compound’s conformational behavior in solution and solid states?

  • Methodological Answer: Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) using AMBER or GROMACS. Density functional theory (DFT) at the B3LYP/6-31G* level identifies low-energy conformers. Compare computed 1H NMR^1 \text{H NMR} shifts (GIAO method) with experimental data. For crystal packing, use Mercury to analyze intermolecular contacts and Hirshfeld surfaces .

Q. How can conflicting crystallographic data on hydrogen-bonding motifs be resolved?

  • Methodological Answer: Apply graph set analysis (Gn^\text{n}(D)) to categorize hydrogen bonds (e.g., chains, rings). Cross-validate with Cambridge Structural Database (CSD) entries of analogous carbamates. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., H···O vs. H···H contacts). Thermal ellipsoid plots (Mercury) assess dynamic disorder that may obscure bonding patterns .

Q. What strategies minimize racemization during Boc protection/deprotection of the allylic alcohol moiety?

  • Methodological Answer: Use Boc2_2O with DMAP in anhydrous THF at 0°C to avoid acid-catalyzed racemization. For deprotection, employ TFA in dichloromethane at –20°C. Monitor enantiopurity by chiral HPLC after each step. If racemization occurs, switch to milder conditions (e.g., HCl/dioxane) or alternative protecting groups (Fmoc) .

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